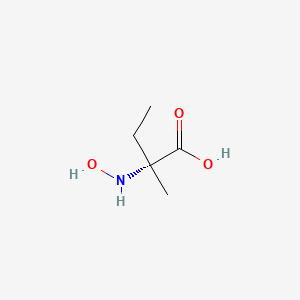
N-Hydroxy-D-isovaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-D-isovaline is a non-proteinogenic amino acid with the molecular formula C5H11NO3. It is a derivative of isovaline, which is an isomer of the common amino acid valine. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom, which imparts unique chemical and biological properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-D-isovaline can be achieved through various methods. One common approach involves the diazotization of amino acids using sodium nitrite in the presence of sulfuric acid and acetic acid as catalysts. This method has been shown to yield good results when using 6 equivalents of sodium nitrite . Another method involves the use of recombinant leucine dehydrogenase (LeuDH) as a catalyst, coupled with glucose dehydrogenase for NADH regeneration, to prepare this compound from the corresponding α-keto acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of enzymatic systems, such as LeuDH, allows for efficient and scalable production of the compound with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-D-isovaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group on the nitrogen atom makes it susceptible to oxidation, leading to the formation of nitroso, nitro, and azoxy compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium nitrite, sulfuric acid, acetic acid, and glucose dehydrogenase. These reagents facilitate the diazotization and enzymatic synthesis of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various N-O functional units such as N-hydroxy, nitroso, nitro, and azoxy compounds. These products have significant applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
N-Hydroxy-D-isovaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is studied for its potential role in metabolic pathways and enzyme interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its use as an analgesic and antiepileptic agent . Additionally, the compound has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of N-Hydroxy-D-isovaline involves its interaction with specific molecular targets and pathways. The compound is known to activate peripheral GABA B receptors, which play a role in its analgesic and antiepileptic effects . The hydroxyl group on the nitrogen atom allows for unique interactions with enzymes and other proteins, contributing to its biological activity .
Comparación Con Compuestos Similares
N-Hydroxy-D-isovaline is similar to other non-proteinogenic amino acids such as isovaline, norvaline, and α-aminoisobutyric acid. its unique N-hydroxy functional group sets it apart from these compounds. This functional group imparts distinct chemical and biological properties, making this compound a valuable compound for research and industrial applications .
List of Similar Compounds:- Isovaline
- Norvaline
- α-Aminoisobutyric acid
- 3-Hydroxy-D-isovaline
Propiedades
Número CAS |
93604-12-7 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R)-2-(hydroxyamino)-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3-5(2,6-9)4(7)8/h6,9H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
WHNKOPSGZQZYPU-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)O)NO |
SMILES canónico |
CCC(C)(C(=O)O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


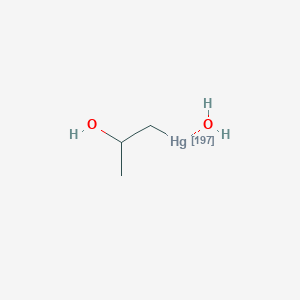
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
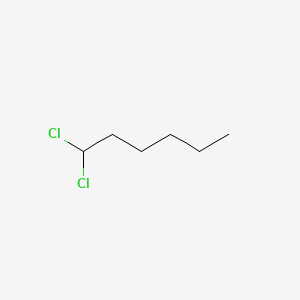
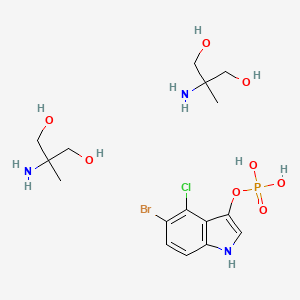
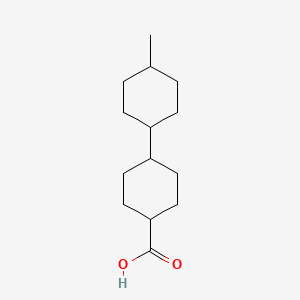
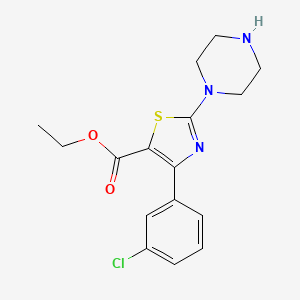
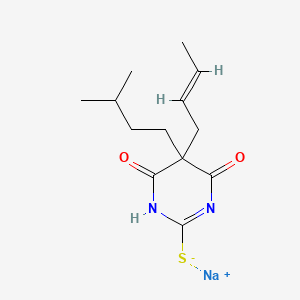
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
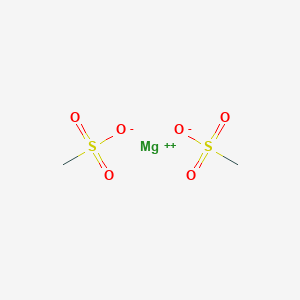
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
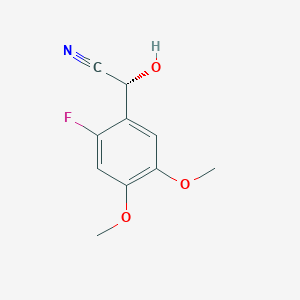
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
